molecular formula C24H23N5OS2 B2572100 2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 955261-54-8

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2572100
CAS No.: 955261-54-8
M. Wt: 461.6
InChI Key: GMAZRAFPMPDAEM-UHFFFAOYSA-N
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Description

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with N-[4-(propan-2-yl)phenyl]acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of thiazole, pyridazinyl, and pyridinyl groups, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c1-15(2)17-6-8-19(9-7-17)27-21(30)14-31-22-11-10-20(28-29-22)23-16(3)26-24(32-23)18-5-4-12-25-13-18/h4-13,15H,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZRAFPMPDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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